molecular formula C22H22N6O2 B2563967 N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105220-16-3

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2563967
CAS No.: 1105220-16-3
M. Wt: 402.458
InChI Key: UJTKSTHJAXOVSJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as CPPHA, is a small molecule inhibitor that has been widely used in scientific research. CPPHA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have therapeutic potential in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized and characterized in various studies. For instance, novel derivatives have been synthesized to explore their efficacy in inhibiting in vivo angiogenesis, showcasing their potential in anti-cancer research. These derivatives efficiently blocked blood vessel formation and exhibited significant DNA cleavage activities, indicating their applicability in anticancer therapy by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antitubercular Activity

Compounds with a similar structure have been designed and synthesized for their potential in inhibiting Mycobacterium tuberculosis. A particular study discovered thiazole-aminopiperidine hybrid analogues as novel GyrB inhibitors, demonstrating activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity, with minimal cytotoxicity (Jeankumar et al., 2013).

Pharmacological Applications

The research on analogues and derivatives of this compound extends into pharmacological applications, including the development of novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. These derivatives exhibited promising antitubercular activity and minimal cytotoxicity, highlighting their potential in the development of new antitubercular agents (Samala et al., 2013).

Analytical and Synthetic Methodologies

The compound and its related structures have been subject to various analytical and synthetic studies. For example, a scalable and facile process for the preparation of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established, demonstrating the potential for large-scale production for clinical research applications (Wei et al., 2016).

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c23-21(29)15-3-5-18(6-4-15)25-22(30)16-9-12-28(13-10-16)20-8-7-19(26-27-20)17-2-1-11-24-14-17/h1-8,11,14,16H,9-10,12-13H2,(H2,23,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKSTHJAXOVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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